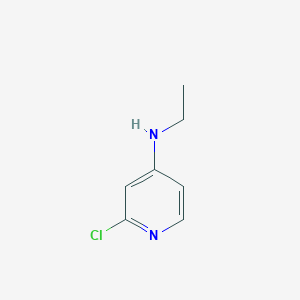

2-chloro-N-ethylpyridin-4-amine

Vue d'ensemble

Description

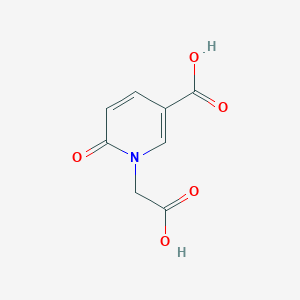

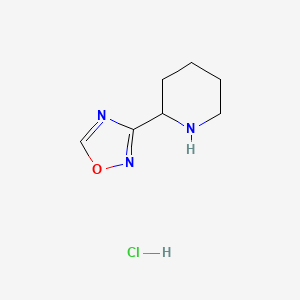

“2-chloro-N-ethylpyridin-4-amine” is an organic compound with the CAS Number: 931419-00-0 . It has a molecular weight of 156.61 . It is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-ethyl-4-pyridinamine . The InChI code for this compound is 1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3, (H,9,10) .

Chemical Reactions Analysis

While specific chemical reactions involving “2-chloro-N-ethylpyridin-4-amine” are not available, it’s worth noting that pyridine compounds are often involved in a wide range of chemical reactions. For instance, they are used in the synthesis of diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons .

Physical And Chemical Properties Analysis

The compound has a melting point of 55-57 degrees Celsius . It is usually in powder form .

Applications De Recherche Scientifique

Catalysis and Polymerization

- Application in Polymerization : The reaction of 2-aminopyridines with metal complexes has been utilized in the catalysis of alpha-olefin oligo- and polymerization. These reactions show that certain metal complexes containing aminopyridinato ligands can be highly active as precatalysts in polymerization processes, especially for compounds like propene and 1-butene. This highlights the potential use of 2-chloro-N-ethylpyridin-4-amine in creating efficient polymerization catalysts (Fuhrmann, Brenner, Arndt, & Kempe, 1996).

Coordination Chemistry

- Formation of Metal Complexes : Studies have shown that 2-chloro-N-ethylpyridin-4-amine can react with various metals to form complex structures. For instance, a study on the palladium-catalyzed amination of chloro-terpyridine demonstrated how such reactions can lead to the creation of amine-containing ruthenium(II) polypyridyl complexes. This underscores the versatility of 2-chloro-N-ethylpyridin-4-amine in coordination chemistry and its potential for forming novel metal-organic structures (Johansson, 2006).

Luminescence and Solid-State Chemistry

- Luminescence Behavior in Metal-Organic Networks : In the study of metal-organic networks of CuSCN with substituted pyridine and aliphatic amine ligands, compounds like 2-chloro-N-ethylpyridin-4-amine were used. These compounds exhibited strong yellow-to-green luminescence at ambient temperature, which is significant for applications in photophysics and material science. The high solid-state quantum efficiencies and microsecond phosphorescence lifetimes indicate potential applications in optoelectronic devices (Miller et al., 2011).

Synthesis and Chemical Transformations

- Amination Reactions and Compound Synthesis : A study demonstrated the use of copper catalysis in the amination of aryl halides, converting bromopyridine into aminopyridine. This process is characterized by low catalyst loading, mild reaction temperature, and low pressure, making it an efficient method for synthesizing aminopyridine derivatives, including 2-chloro-N-ethylpyridin-4-amine (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Orientations Futures

While specific future directions for “2-chloro-N-ethylpyridin-4-amine” are not available, it’s worth noting that pyridine compounds are important structural motifs found in numerous bioactive molecules. Therefore, the development of robust methods for the selective introduction of multiple functional groups into the pyridine scaffold is a promising area of research .

Propriétés

IUPAC Name |

2-chloro-N-ethylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-2-9-6-3-4-10-7(8)5-6/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKJUFLUKBLLGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-ethylpyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1421371.png)

![[4-(3,4-dihydro-2H-1-benzopyran-6-yl)phenyl]methanamine](/img/structure/B1421377.png)

![2-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1421379.png)

![3-oxo-6-phenyl-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1421390.png)

![Sodium 2,3-dihydroxypropyl (2R)-3-[(~2~H_31_)hexadecanoyloxy]-2-{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate](/img/structure/B1421392.png)